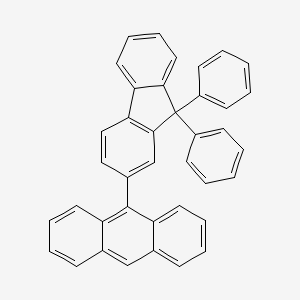
9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by its unique structure, which includes a fluorene moiety substituted with diphenyl groups at the 9-position and an anthracene unit. This compound is known for its high thermal stability and excellent photophysical properties, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene typically involves the following steps:
Formation of 9,9-Diphenyl-9H-fluorene: This intermediate can be synthesized by the reaction of fluorene with diphenylmethanol in the presence of a strong acid catalyst.
Coupling with Anthracene: The 9,9-Diphenyl-9H-fluorene is then coupled with anthracene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically requires a boronic acid derivative of the fluorene and a halogenated anthracene, along with a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic rings.
Scientific Research Applications
9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying photophysical properties.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe for detecting specific biomolecules.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where its ability to generate reactive oxygen species upon light irradiation can be harnessed to kill cancer cells.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent thermal and photophysical properties.
Mechanism of Action
The mechanism by which 9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene exerts its effects is primarily through its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of excited singlet and triplet states. These excited states can then participate in various photochemical reactions, such as energy transfer, electron transfer, and the generation of reactive oxygen species. The specific molecular targets and pathways involved depend on the context of its application, such as in biological imaging or photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
- 9,9-Diphenyl-9H-fluoren-2-ylboronic acid
- 9,9-Diphenyl-9H-fluoren-2-amine
- 9,9-Dimethyl-9H-fluoren-2-ylphenyl
Uniqueness
Compared to similar compounds, 9-(9,9-Diphenyl-9H-fluoren-2-YL)anthracene stands out due to its unique combination of a fluorene moiety with diphenyl groups and an anthracene unit. This structure imparts the compound with superior thermal stability and photophysical properties, making it particularly valuable in applications requiring high-performance materials, such as OLEDs and photodynamic therapy.
Properties
CAS No. |
819067-46-4 |
|---|---|
Molecular Formula |
C39H26 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
9-(9,9-diphenylfluoren-2-yl)anthracene |
InChI |
InChI=1S/C39H26/c1-3-15-30(16-4-1)39(31-17-5-2-6-18-31)36-22-12-11-21-34(36)35-24-23-29(26-37(35)39)38-32-19-9-7-13-27(32)25-28-14-8-10-20-33(28)38/h1-26H |
InChI Key |
OJKPTHVCDQQKLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



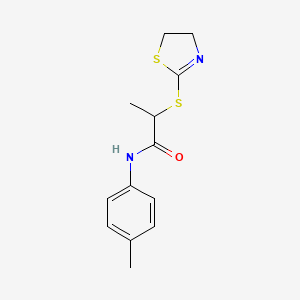
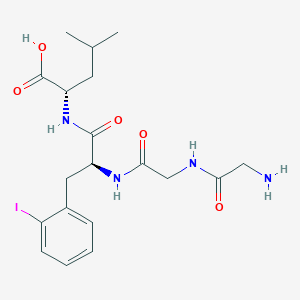
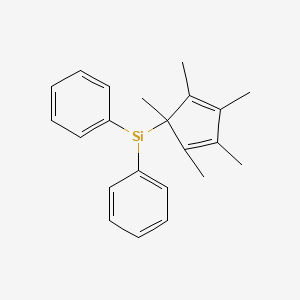
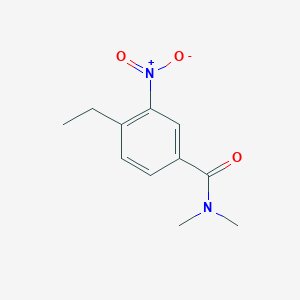
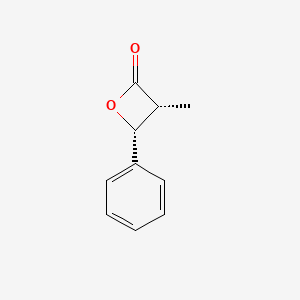

![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
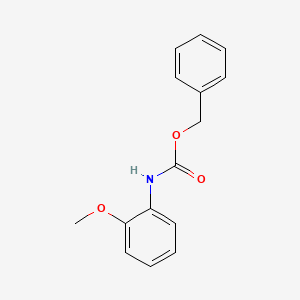
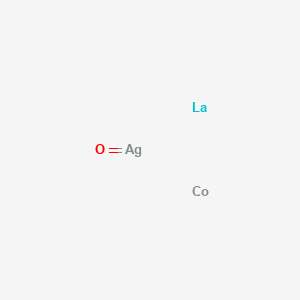
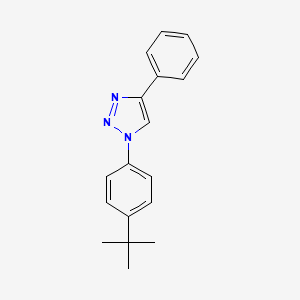
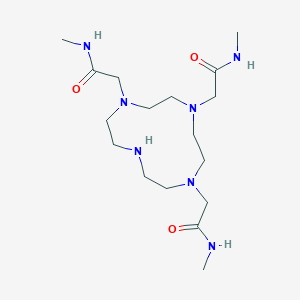
![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)
silane](/img/structure/B12522793.png)
